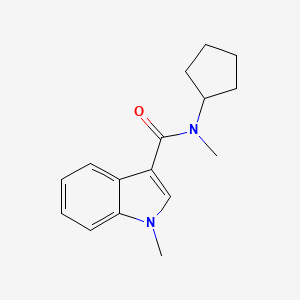![molecular formula C18H15N3O B7470673 N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medicinal properties. The chemical structure of JWH-018 is similar to that of THC, the active ingredient in cannabis, but with a higher potency.
Wirkmechanismus
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide acts on the endocannabinoid system in the body, which is responsible for regulating various physiological processes, including pain perception, inflammation, and mood. It binds to cannabinoid receptors in the body, specifically CB1 receptors, which are found primarily in the brain and central nervous system. This binding results in the activation of various signaling pathways, leading to the observed effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-convulsant properties. It has also been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide in lab experiments is its high potency, which allows for the use of smaller amounts of the compound in experiments. However, its high potency also poses a risk of overdose and toxicity, making it important to use caution when handling and administering the compound. Additionally, the legality of this compound varies by jurisdiction, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide, including the development of safer and more effective analogs, the investigation of its potential as a treatment for various conditions, and the exploration of its effects on the endocannabinoid system and other physiological processes. Additionally, further research is needed to better understand the potential risks and limitations of this compound, particularly in terms of its toxicity and potential for abuse.
Conclusion:
This compound is a synthetic cannabinoid with potential medicinal properties, including analgesic, anti-inflammatory, and anti-convulsant effects. Its high potency and similarity to THC make it a promising candidate for further research, but caution must be taken due to its potential for toxicity and abuse. Further research is needed to fully understand the potential benefits and limitations of this compound, as well as its effects on the endocannabinoid system and other physiological processes.
Synthesemethoden
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide is synthesized through a multi-step process that involves the reaction of 1-methylindole-3-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-cyanomethylphenyl magnesium bromide. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide has been the subject of numerous scientific studies due to its potential medicinal properties. It has been found to have analgesic, anti-inflammatory, and anti-convulsant effects, making it a promising candidate for the treatment of various conditions, including chronic pain, epilepsy, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-21-12-16(15-4-2-3-5-17(15)21)18(22)20-14-8-6-13(7-9-14)10-11-19/h2-9,12H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMYQWNZUSNSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470595.png)



![(3-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470623.png)



![(4-Fluorophenyl)[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7470652.png)

![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)


